6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound with the molecular formula C15H10Cl2O2 and a molecular weight of 293.14 g/mol . This compound belongs to the class of flavanones, which are a type of flavonoid. Flavanones are known for their aromatic, colorless ketone structure derived from flavone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the raw materials are procured and processed in large quantities. The reaction conditions are optimized to achieve high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Scientific Research Applications
6,8-Dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,8-dichloro-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one include other flavanones such as:
2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one: A parent compound with similar structural features.
6,8-dimethyl-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-one: A derivative with methyl groups instead of chlorine atoms.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at positions 6 and 8 enhances its reactivity and potential biological activities compared to other flavanones .
Properties
IUPAC Name |
6,8-dichloro-2-phenyl-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O2/c16-10-6-11-13(18)8-14(9-4-2-1-3-5-9)19-15(11)12(17)7-10/h1-7,14H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKQWSGEMHEAQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2Cl)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.